molecular formula C10H12O2 B12395743 4-Phenylbutyric acid-d5

4-Phenylbutyric acid-d5

Cat. No.: B12395743
M. Wt: 169.23 g/mol
InChI Key: OBKXEAXTFZPCHS-XFEWCBMOSA-N
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Description

4-Phenylbutyric acid-d5 is a deuterium-labeled derivative of 4-Phenylbutyric acid. This compound is primarily used in scientific research due to its unique properties, including its role as an inhibitor of histone deacetylases and endoplasmic reticulum stress. The deuterium labeling allows for more precise tracking and analysis in various experimental settings .

Preparation Methods

The preparation of 4-Phenylbutyric acid-d5 involves the deuteration of 4-Phenylbutyric acid. One common method includes the reaction of industrial-grade phenylbutyric acid in alcoholic solvents under the catalysis of a catalyst. The reaction system is then treated to obtain purified 4-Phenylbutyric acid. This purified acid is then reacted with a deuterium reagent to produce this compound .

Chemical Reactions Analysis

4-Phenylbutyric acid-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions where the phenyl group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

4-Phenylbutyric acid-d5 has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-Phenylbutyric acid-d5 involves its role as a chemical chaperone. It assists in protein folding and alleviates endoplasmic reticulum stress by binding to specific sites on proteins, thereby preventing their aggregation and misfolding. This action is crucial in conditions like neurodegeneration, where protein misfolding is a significant problem .

Properties

Molecular Formula

C10H12O2

Molecular Weight

169.23 g/mol

IUPAC Name

4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid

InChI

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,5D,6D

InChI Key

OBKXEAXTFZPCHS-XFEWCBMOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCC(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)O

Origin of Product

United States

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